2-Isocyanobutane

Description

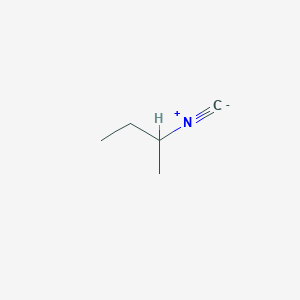

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMGIBWFZLSMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377745 | |

| Record name | 2-isocyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14069-89-7 | |

| Record name | 2-isocyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Isolation of 2-Isocyanobutane (tert-Butyl Isocyanide)

Executive Summary

2-Isocyanobutane (tert-butyl isocyanide,

This guide details two distinct, field-proven synthetic pathways:

-

Phase-Transfer Catalysis (PTC): The high-throughput "Gokel" method, utilizing dichlorocarbene generation. Best for scale-up.

-

Formamide Dehydration: The "Ugi" method, utilizing

. Best for avoiding chloroform waste and achieving high purity on smaller scales.

Warning: Isocyanides are notorious for their vile, penetrating odor and toxicity. All protocols below must be executed within a high-performance fume hood.

Part 1: Chemical Profile & Safety Architecture

Physicochemical Properties

| Property | Data | Notes |

| CAS Number | 7188-38-7 | |

| Molecular Formula | ||

| Molecular Weight | 83.13 g/mol | |

| Boiling Point | 91–93 °C | At 760 mmHg |

| Density | 0.735 g/mL | At 25 °C |

| Solubility | Miscible in EtOH, | Sparingly soluble in water |

Critical Safety & Odor Management

-

Toxicity: Like cyanides, isocyanides bind heme proteins, though

-BuNC is less volatile and acutely toxic than methyl isocyanide. Treat as a metabolic poison. -

The "Stench" Protocol: The odor threshold is in the ppb range.

-

Containment: All glassware must be rinsed with an oxidizing acid solution (e.g., 5%

in Methanol) immediately after use to hydrolyze the isocyanide back to the amine (which smells ammoniacal but bearable). -

Waste: Do not pour residues down the sink. Quench all waste streams with acidic methanol before disposal.

-

Part 2: Protocol A – Phase-Transfer Catalysis (The Direct Route)

Context: This method modifies the Hofmann carbylamine reaction. Historically, this reaction was low-yielding and messy. The introduction of a quaternary ammonium catalyst (Phase Transfer Catalyst) allows the reaction to proceed at the interface of aqueous NaOH and organic chloroform, drastically improving yield and safety.

Mechanism of Action

The reaction relies on the in situ generation of dichlorocarbene (

Figure 1: Mechanistic flow of the Phase-Transfer Catalyzed Carbylamine reaction.

Experimental Protocol

Scale: 1.0 Mole (approx. 73g amine)[1]

Reagents:

-

tert-Butylamine (73.1 g, 1.0 mol)

-

Chloroform (60.0 g, 0.5 mol) Note: Chloroform is the reagent, not just solvent.

-

Benzyltriethylammonium chloride (TEBA) (2.3 g, 10 mmol)

-

Dichloromethane (

) (300 mL) -

Sodium Hydroxide (50% w/w aqueous solution, 150g NaOH in 150mL water)

Step-by-Step Methodology:

-

Setup: Equip a 1L 3-neck round-bottom flask with a high-torque mechanical stirrer (magnetic stirring is insufficient for the viscosity of the emulsion), a reflux condenser, and a pressure-equalizing dropping funnel.

-

Base Preparation: Charge the flask with the 50% NaOH solution.

-

Organic Mix: In a separate Erlenmeyer, mix the tert-butylamine, chloroform, and TEBA catalyst in the dichloromethane.

-

Initiation (The Exotherm):

-

Warm the NaOH solution to ~40°C.[1]

-

Causality Check: The reaction is highly exothermic. Adjust addition rate to maintain a gentle reflux without external heating. If reflux stops, the carbene generation has stalled—apply slight heat to restart, then resume addition.

-

-

Completion: After addition (approx. 45-60 mins), continue stirring for 1 hour. The mixture will be a thick, brown emulsion.

-

Work-up:

Part 3: Protocol B – Dehydration of Formamide (The Clean Route)

Context: If chloroform usage is restricted or higher purity is required without complex distillation, the dehydration of N-tert-butylformamide using Phosphorus Oxychloride (

Reaction Scheme

Experimental Protocol

Reagents:

-

N-tert-butylformamide (0.1 mol)

- (0.11 mol)

-

Triethylamine or Diisopropylamine (0.25 mol)

-

Dichloromethane (dry, 100 mL)

Methodology:

-

Solvation: Dissolve the formamide and the amine base in dry DCM in a round-bottom flask under Nitrogen atmosphere.

-

Cryogenic Addition: Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Dehydration: Add

dropwise via syringe or funnel.-

Critical Control: Do not allow temperature to exceed 5°C. Higher temperatures promote polymerization and side reactions.

-

-

Quenching: Stir at 0°C for 1 hour, then allow to warm to room temperature over 30 minutes. Pour the mixture slowly into an ice-cold saturated

solution.-

Safety:

hydrolysis is violent. Pour slowly.

-

Part 4: Isolation & Purification (The "Spinning Band" Standard)

Regardless of the synthesis method, the crude product contains unreacted amine and solvent.

-

Solvent Removal: Strip the bulk solvent (

) via rotary evaporation. Do not apply high vacuum or heat above 40°C bath temperature, as the isocyanide is volatile (BP 91°C). -

Distillation Logic:

-

Simple distillation is often insufficient due to the close boiling points of contaminants.

-

Use a Vigreux column or, ideally, a Spinning Band Column for maximum plate count.

-

-

Collection:

-

Collect the fraction boiling at 91–93 °C (atmospheric pressure).

-

Quality Check: The product should be water-white. A yellow tint indicates polymerization or amine oxidation.

-

Figure 2: Purification workflow ensuring separation of volatiles.

References

-

Gokel, G. W.; Widera, R. P.; Weber, W. P. "Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide." Organic Syntheses, 1988, Coll. Vol. 6, p. 232. [Link]

- Ugi, I.; Meyr, R. "Neue Darstellungsmethoden für Isonitrile." Angewandte Chemie, 1958, 70(22-23), 702-703.

-

National Institute of Standards and Technology (NIST). "2-Isocyano-2-methylpropane (Thermochemical Data)." NIST Chemistry WebBook. [Link]

Sources

Comprehensive Spectroscopic Profiling of 2-Isocyanobutane (sec-Butyl Isocyanide)

Executive Safety Directive: The Odor Threshold

WARNING: Extreme Olfactory Hazard & Toxicity Before initiating any characterization, be advised that 2-isocyanobutane possesses a notoriously vile, penetrating odor (often described as "godzilla's flatulence" or rotting wood) detectable at ppb levels.

-

Containment: All spectroscopic preparation must occur within a functioning fume hood.

-

Decontamination: Glassware must be treated with an acidic solution (e.g., dilute HCl/MeOH) immediately after use to hydrolyze the isocyanide to the odorless amine and formic acid.

-

Toxicity: Treat as a potential respiratory toxin and metabolic poison (similar to inorganic cyanides but with different kinetics).[1]

Introduction

2-Isocyanobutane (CAS: 14069-89-7), systematically known as sec-butyl isocyanide, is a C5 functional isomer of valeronitrile.[2] Unlike its nitrile counterpart (

This guide provides a definitive spectroscopic framework to validate identity and purity, distinguishing it from isomeric impurities like 2-methylbutyronitrile or degradation products (formamides).[1]

Vibrational Spectroscopy (IR & Raman)

The primary "fingerprint" for 2-isocyanobutane is the isocyanide stretching vibration (

Infrared (FTIR) Data

-

Method: ATR (Attenuated Total Reflectance) on neat liquid or Transmission in

.[1] -

Key Diagnostic Band: The functional group

exhibits a strong, sharp absorption band distinct from nitriles.[1]

| Vibration Mode | Frequency ( | Intensity | Diagnostic Note |

| 2135 – 2140 | Strong | Significantly lower than nitriles ( | |

| 2960 – 2870 | Medium | Standard alkyl stretching (methyl/methylene).[1] | |

| 1460, 1380 | Medium | Gem-dimethyl-like split (due to the sec-butyl branching). |

Expert Insight: If you observe a weak band appearing around 1660–1690 cm⁻¹ , your sample is degrading.[1] This corresponds to the carbonyl stretch of N-sec-butylformamide, formed via hydrolysis from atmospheric moisture.[1]

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the structural proof of the sec-butyl skeleton and the connectivity of the nitrogen atom.

H NMR (400 MHz, )

The chiral center at C2 creates a distinct splitting pattern.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 (Methine) | 3.55 – 3.65 | Multiplet | 1H | The |

| H-3 (Methylene) | 1.55 – 1.65 | Multiplet | 2H | Diastereotopic nature may cause slight splitting complexity, but usually appears as a quintet-like multiplet.[1] |

| H-1 (Methyl) | 1.35 | Doublet | 3H | Coupled to H-2 ( |

| H-4 (Methyl) | 0.98 | Triplet | 3H | Terminal methyl coupled to H-3 ( |

C NMR (100 MHz, )

The definitive proof of isocyanide functionality lies in the terminal carbon signal.

| Carbon | Shift ( | Coupling Feature | Structural Validation |

| 156 – 158 | Triplet (1:1:1) | CRITICAL: This carbon couples to the quadrupolar | |

| C-2 (Methine) | 52.0 – 53.5 | Singlet | The |

| C-3 (Methylene) | 29.5 – 30.5 | Singlet | Methylene bridge.[1] |

| C-1 (Methyl) | 20.5 – 21.5 | Singlet | Methyl adjacent to the chiral center.[1] |

| C-4 (Methyl) | 10.5 – 11.5 | Singlet | Terminal methyl.[1] |

Mass Spectrometry (MS) & Fragmentation

Technique: GC-MS (EI, 70 eV).[1] Isocyanides show a characteristic fragmentation pathway involving the loss of hydrogen cyanide (HCN).

-

Molecular Ion (

): -

Base Peak:

or-

Mechanism:

-cleavage or heterolytic cleavage of the C-N bond.[1] - .

-

The formation of the stable sec-butyl cation (or butene radical cation) drives this fragmentation.

-

-

Diagnostic Loss:

(Loss of HCN).[1]

Quality Control Workflow

The following diagram outlines the decision logic for validating a batch of 2-isocyanobutane before use in critical applications (e.g., multicomponent reactions).

Figure 1: Characterization and validation workflow for 2-isocyanobutane.

Synthesis Context & Purity

For researchers synthesizing this in-house (typically via dehydration of N-sec-butylformamide using

-

Reaction Monitoring: Monitor the disappearance of the amide N-H stretch (

) and carbonyl ( -

Distillation: 2-isocyanobutane boils at approximately 110°C (at 760 mmHg). Do not overheat; isocyanides can rearrange to nitriles (thermally stable but chemically distinct) at high temperatures (

).[1]

References

-

Ugi, I. (1971).[1] Isonitrile Chemistry. Academic Press.[1][3] (Foundational text on isocyanide physics and synthesis).

-

NIST Chemistry WebBook. (2023).[1] Butane, 2-isocyano- Spectral Data. National Institute of Standards and Technology.[1] Link

-

Organic Syntheses. (1961).[1] Preparation of Isocyanides: t-Butyl Isocyanide. Org. Synth. 1961, 41, 13. (Protocol adaptable for sec-butyl isomer). Link

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Reference for 14N-13C coupling constants).

Sources

Solubility Profile & Solvent Selection for 2-Isocyanobutane (tert-Butyl Isocyanide)

Executive Summary & Chemical Identity

2-Isocyanobutane , commonly known as tert-butyl isocyanide (

For the synthetic chemist, solubility is rarely a binary "dissolves/does not dissolve" issue with

Physicochemical Dashboard

| Property | Value | Relevance |

| CAS Number | 7188-38-7 | Identity verification |

| Molecular Formula | MW: 83.13 g/mol | |

| Boiling Point | 91 °C | Volatile; requires careful reflux control |

| Density | 0.735 g/mL | Less dense than water/DCM; floats in biphasic workups |

| LogP (Octanol/Water) | ~0.9 | Lipophilic; prefers organic phase |

| Water Solubility | Insoluble | Requires co-solvents (e.g., MeOH) for aqueous reactions |

| Odor Threshold | < 1 ppm | Extreme Stench ; requires dedicated quenching protocols |

Solubility Landscape

The tert-butyl group imparts significant lipophilicity to the molecule, making it compatible with a broad spectrum of organic solvents. Unlike polar isocyanides,

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application Notes |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Fully Miscible | Gold Standard for Ugi/Passerini reactions. Promotes ionic intermediate stabilization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Excellent for extraction and amide coupling. High volatility matches |

| Ethereal | Diethyl Ether, THF, 1,4-Dioxane | Fully Miscible | Used in organometallic coordination chemistry to avoid protic interference. |

| Hydrocarbons | Toluene, Hexane, Benzene | Fully Miscible | Ideal for non-polar radical reactions or crystallization of products. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Used for high-temperature reactions, though removal is difficult compared to MeOH/DCM. |

| Aqueous | Water, Brine | Insoluble | Forms a biphasic layer. Requires phase transfer catalysts or miscible co-solvents (MeOH). |

Theoretical Insight: Hansen Solubility Parameters

While experimental Hansen Solubility Parameters (HSP) for

- (Dispersion): High contribution from the bulky tert-butyl group.

- (Polarity): Moderate, driven by the terminal isocyanide dipole.

- (H-Bonding): Low. It acts as a weak H-bond acceptor but has no donor capacity.

Mechanistic Solvent Selection

The choice of solvent is not about dissolving the reagent, but about controlling the reaction pathway .

A. The Ugi Four-Component Reaction (U-4CR)

-

Preferred Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Mechanism: The Ugi reaction proceeds via an iminium ion intermediate. Protic solvents like MeOH stabilize this ionic species and facilitate the proton transfer steps required for the final Mumm rearrangement.

-

Concentration Effect: High concentrations (0.5 – 1.0 M) in MeOH often suppress side reactions and accelerate the formation of the bis-amide product.

B. The Passerini Three-Component Reaction (P-3CR)

-

Preferred Solvent: DCM or non-polar solvents, often accelerated by weak acids.

-

Mechanism: Unlike the Ugi reaction, the Passerini reaction proceeds faster in non-polar solvents (concerted mechanism) or is accelerated by specific hydrogen-bond donors (like acetic acid or hexafluoroisopropanol, HFIP) that activate the carbonyl component without trapping the isocyanide.

C. Coordination Chemistry

-

Preferred Solvent: Toluene or Benzene.

-

Mechanism:

is a strong

Decision Logic for Solvent Selection

Figure 1: Decision tree for selecting the optimal solvent based on the intended chemical transformation of tert-butyl isocyanide.

Experimental Protocols

Protocol A: Rapid Solubility Verification

Use this when testing a non-standard solvent (e.g., a green solvent alternative like 2-MeTHF).

-

Preparation: Place 100 µL of the test solvent in a 2 mL GC vial.

-

Addition: Add 10 µL of

via a gas-tight syringe (use a fume hood!). -

Observation:

-

Clear Solution: Soluble/Miscible.

-

Phase Separation/Droplets: Insoluble.

-

Cloudiness: Partially soluble (saturation point reached).

-

Protocol B: "Stench Quenching" & Waste Disposal

Isocyanides have a vile, penetrating odor. Glassware must be decontaminated before removal from the hood.

Principle: Acidic hydrolysis converts the volatile isocyanide into the corresponding formamide (N-tert-butylformamide) and amine, which are virtually odorless.

Step-by-Step:

-

Segregation: Isolate all contaminated glassware (syringes, vials, flasks) in a secondary container inside the hood.

-

The Kill Solution: Prepare a 10% HCl solution in Methanol (or Acetone).

-

Note: Aqueous HCl works but is slower due to biphasic mixing; methanolic HCl is single-phase and rapid.

-

-

Soak: Submerge glassware in the Kill Solution for 12–24 hours.

-

Verification: Carefully smell-check (waft method) after 24 hours. The sharp, metallic isocyanide smell should be replaced by a faint amine or solvent odor.

-

Disposal: Neutralize with sodium bicarbonate and dispose of as organic waste.

Figure 2: Decontamination workflow for eliminating isocyanide residues.

References

-

ChemicalBook. (2025). Tert-Butyl Isocyanide Properties and Solubility Data. Retrieved from

-

Sigma-Aldrich. (n.d.). tert-Butyl isocyanide Product Specification and Safety Data Sheet. Retrieved from

- Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17-89. (Contextual grounding for Ugi/Passerini solvent effects).

-

Thermo Fisher Scientific. (n.d.). tert-Butyl isocyanide, 98%.[1][2] Retrieved from

-

Columbia University. (n.d.). SOP for Stench Chemicals (Isocyanides). Retrieved from

Sources

Quantum Chemical Calculations for 2-Isocyanobutane: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the principles and practical steps involved in performing quantum chemical calculations on 2-isocyanobutane. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to offer insights into the rationale behind methodological choices, ensuring a robust and reliable computational analysis.

Introduction: The Significance of 2-Isocyanobutane in Computational Chemistry

2-Isocyanobutane, also known as sec-butyl isocyanide, is a chiral organic molecule with the chemical formula C₅H₉N.[1] Its isocyanide functional group (-N≡C) imparts a unique electronic structure and reactivity, making it an interesting subject for theoretical investigation. Quantum chemical calculations provide a powerful tool to elucidate its geometric, spectroscopic, and thermodynamic properties at the atomic level, offering insights that can be challenging to obtain through experimental methods alone.

This guide will walk you through the process of performing high-quality quantum chemical calculations on 2-isocyanobutane, from initial structure generation to the analysis of complex molecular properties. We will emphasize the importance of methodological rigor and the critical evaluation of computational results.

Theoretical Foundations: A Primer on Quantum Chemical Methods

The selection of an appropriate theoretical method and basis set is paramount to the accuracy and efficiency of any quantum chemical calculation. For a molecule of the size and complexity of 2-isocyanobutane, several well-established methods are suitable.

2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[2] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler three-dimensional quantity.

For routine calculations on organic molecules like 2-isocyanobutane, hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, are often the preferred choice. The B3LYP functional is a widely used and well-benchmarked hybrid functional that provides reliable results for a broad range of chemical systems.

2.2. Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For 2-isocyanobutane, Pople-style basis sets, such as 6-31G(d), and correlation-consistent basis sets, like cc-pVDZ, offer a good starting point. The inclusion of polarization functions (e.g., 'd' on heavy atoms and 'p' on hydrogen atoms) is crucial for accurately describing the bonding environment, particularly around the nitrogen and carbon atoms of the isocyanide group. For more demanding calculations, larger basis sets like 6-311+G(d,p) or aug-cc-pVTZ can be employed.

Practical Workflow for Quantum Chemical Calculations of 2-Isocyanobutane

This section outlines a step-by-step protocol for performing quantum chemical calculations on 2-isocyanobutane. We will use the popular Gaussian and ORCA quantum chemistry software packages as examples.

3.1. Step 1: Molecular Structure Generation

The first step is to generate an initial 3D structure of 2-isocyanobutane. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. It is important to create a reasonable initial geometry to ensure the subsequent optimization converges to the correct minimum. Given the chiral center at the second carbon, both the (R)- and (S)-enantiomers should be considered if stereochemistry is relevant to the research question.

3.2. Step 2: Conformational Analysis

Like other flexible alkanes, 2-isocyanobutane can exist in multiple conformations due to rotation around its single bonds. A thorough conformational analysis is essential to identify the lowest energy conformer, which will be the most populated at thermal equilibrium. This can be achieved by systematically rotating the dihedral angles of the molecule and performing a geometry optimization for each starting structure. A recent computational study on butyl isocyanides identified several stable conformers for 2-isocyanobutane (referred to as s-C₄H₉NC in the paper).[3]

Workflow for Conformational Analysis

%nprocshared=4 %mem=8GB #p B3LYP/6-311+G(d,p) Opt

2-isocyanobutane geometry optimization

0 1 C -1.29399 -0.84919 0.41472 C -0.00000 0.00000 0.00000 C 1.29399 0.84919 -0.41472 C 2.50000 -0.10000 0.20000 N -2.45000 0.10000 -0.10000 C -3.50000 -0.50000 0.50000 H ... (and so on for all hydrogen atoms)

! B3LYP 6-311+G(d,p) Opt

-

xyz 0 1 C -1.29399 -0.84919 0.41472 C -0.00000 0.00000 0.00000 C 1.29399 0.84919 -0.41472 C 2.50000 -0.10000 0.20000 N -2.45000 0.10000 -0.10000 C -3.50000 -0.50000 0.50000 H ... (and so on for all hydrogen atoms)

%nprocshared=4 %mem=8GB #p B3LYP/6-311+G(d,p) Freq

2-isocyanobutane frequency calculation

0 1 ... (Optimized Coordinates from previous step)

! B3LYP 6-311+G(d,p) Freq

-

xyz 0 1 ... (Optimized Coordinates from previous step)

Caption: A streamlined workflow for the quantum chemical calculation of 2-isocyanobutane properties.

4.3. Thermochemical Properties

The calculated thermochemical data can be used to predict the stability and reactivity of 2-isocyanobutane. For instance, the enthalpy of formation can be calculated using an appropriate isodesmic reaction, where the number and types of bonds are conserved on both sides of the reaction.

Table 1: Key Calculated Properties of 2-Isocyanobutane (Example Data)

| Property | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value |

| Geometric Parameters | ||

| C-N≡C bond angle | 178.5° | Not available |

| N≡C bond length | 1.175 Å | Not available |

| Vibrational Frequencies | ||

| N≡C stretch (scaled) | ~2150 cm⁻¹ | Not available |

| Thermochemical Properties | ||

| Enthalpy of formation (298 K) | Calculated via isodesmic reaction | Not available |

| Heat Capacity (Cv) | From frequency calculation | Not available |

Note: The calculated values in this table are illustrative and would be obtained from the output of the calculations described in this guide. The lack of experimental data for direct comparison is a key challenge.

Conclusion and Outlook

This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on 2-isocyanobutane. By following the outlined workflow and understanding the underlying theoretical principles, researchers can obtain valuable insights into the structure, spectroscopy, and thermodynamics of this interesting molecule.

The primary limitation in the theoretical study of 2-isocyanobutane is the scarcity of high-resolution experimental data for validation. Future experimental work, such as microwave spectroscopy for precise geometric determination and gas-phase infrared spectroscopy, would be invaluable for benchmarking and refining computational models. Despite this, the computational methods described herein provide a robust and reliable approach to exploring the chemical properties of 2-isocyanobutane and related molecules, contributing to a deeper understanding of their behavior at the molecular level.

References

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Dunning Jr, T. H. (1989). Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics, 90(2), 1007-1023. [Link]

-

Srivastav, S., et al. (2025). Formation routes, structures, and spectroscopic parameters of butyl isocyanides: the case of t-C4H9NC isomer in TMC-1. Monthly Notices of the Royal Astronomical Society, 544(3), 3472–3495. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2769490, 2-Isocyanobutane. Retrieved January 31, 2026 from [Link].

Sources

Technical Profile: 2-Isocyanobutane (sec-Butyl Isocyanide)

[1]

Executive Summary & Critical Disambiguation

2-Isocyanobutane (commonly known as sec-butyl isocyanide) is an alkyl isocyanide used primarily as a reactive intermediate in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses.[1][2] It introduces a sec-butyl amide moiety into peptide mimetics and heterocyclic scaffolds.[3]

CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with its structural isomer, tert-butyl isocyanide .[3] Ensure you are using the correct isomer for your specific steric and electronic requirements.[3]

| Feature | 2-Isocyanobutane (sec-Butyl) | tert-Butyl Isocyanide |

| Structure | CH₃CH₂CH(NC )CH₃ | (CH₃)₃C-NC |

| CAS Number | 14069-89-7 | 7188-38-7 |

| Steric Bulk | Moderate (Chiral center at C2) | High (Bulky, tertiary carbon) |

| Common Use | Fine tuning steric properties in MCRs | Bulky protecting group / Ligand |

Chemical Identity & Physical Constants

Identification Data

| Property | Value |

| IUPAC Name | 2-Isocyanobutane |

| Synonyms | sec-Butyl isocyanide; 2-Isocyano-butane |

| CAS Number | 14069-89-7 |

| Molecular Formula | C₅H₉N |

| Molecular Weight | 83.13 g/mol |

| SMILES | CCC(C)[N+]#[C-] |

Physical Properties

| Constant | Value | Notes |

| Appearance | Colorless liquid | Mobile, volatile |

| Boiling Point | 109–110 °C (at 760 mmHg) | Significantly higher than t-BuNC (91°C) [1] |

| Density | ~0.79 g/mL (estimated) | Similar to n-butyl isomer (0.795 g/mL) |

| Odor | Extremely Vile | Characteristic isocyanide stench; pervasive |

| Solubility | Organic solvents (DCM, MeOH, Et₂O) | Hydrolyzes slowly in aqueous acid |

Spectroscopic Characterization

Reliable identification of 2-isocyanobutane relies on the distinct isocyanide stretch in IR and the methine proton shift in NMR.[3]

Infrared Spectroscopy (IR)[7][8][9]

-

Diagnostic Band: A strong, sharp absorption at 2135–2145 cm⁻¹ corresponds to the

stretching vibration. This band is unique and does not overlap with nitrile (

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is characterized by the desheilding effect of the isocyano group on the C2 proton.[3]

Synthesis Protocol: Dehydration of N-sec-Butylformamide

The most authoritative route for high-purity synthesis involves the dehydration of the corresponding formamide. This method avoids the use of toxic carbene precursors (Hofmann synthesis).[3]

Reaction Scheme

Step-by-Step Methodology

-

Precursor Preparation: Synthesize N-sec-butylformamide by refluxing sec-butylamine with ethyl formate.[3] Distill the product (bp ~200°C or lower under vacuum) to ensure purity.

-

Dehydration Setup:

-

In a 3-neck flask under nitrogen, dissolve N-sec-butylformamide (1.0 eq) and triethylamine (2.5 eq) in dry dichloromethane (DCM).

-

Cool the solution to -5°C to 0°C using an ice/salt bath.

-

-

Reagent Addition:

-

Quenching & Isolation:

-

Purification:

-

Distillation: Distill the crude oil at atmospheric pressure. Collect the fraction boiling at 109–110°C .

-

Note: All glassware must be treated with bleach (hypochlorite) immediately after use to neutralize the stench.[3]

-

Reactivity & Applications: The Ugi Reaction

2-Isocyanobutane is a classic component in the Ugi 4-Component Reaction (U-4CR), providing a facile route to

Mechanism Visualization

The following diagram illustrates the insertion of 2-isocyanobutane into the imine intermediate.[3]

Caption: Logical flow of the Ugi 4-Component Reaction utilizing 2-isocyanobutane to form the peptide backbone.

Mechanistic Insight

The steric bulk of the sec-butyl group at the isocyanide terminus influences the Mumm rearrangement step.[3] While less bulky than a tert-butyl group (which sometimes leads to Passerini byproducts or reversible reactions), the sec-butyl group provides enough steric hindrance to prevent unwanted side reactions while maintaining high atom economy.

Safety & Handling

Odor Control (Critical)

Isocyanides possess a repulsive odor detectable at ppb levels.[3]

-

Containment: Handle ONLY in a high-performance fume hood.

-

Decontamination: Wash all glassware with 5% sodium hypochlorite (bleach) or acidic methanol.[3] This oxidizes/hydrolyzes the isocyanide to the odorless isocyanate or amine/formic acid derivatives.[3]

-

Reaction:

-

Toxicity[3]

References

-

DTIC Technical Report . Isocyanide Synthesis: Preparation of sec-Butyl Isocyanide. Defense Technical Information Center.

-

PubChem Database . 2-Isocyanobutane (Compound Summary). National Center for Biotechnology Information.[3]

-

Organic Syntheses . General Procedures for Isocyanide Synthesis via Formamide Dehydration. Org. Synth. 1961, 41, 13.

-

Sigma-Aldrich . Product Specification: Butyl Isocyanide isomers.

An In-Depth Technical Guide to the Toxicology and Safe Handling of 2-Isocyanobutane (sec-Butyl Isocyanide)

Introduction

2-Isocyanobutane, also known as sec-butyl isocyanide, is a reactive organic compound utilized by researchers and synthetic chemists as an intermediate in various chemical transformations. Its unique reactivity, stemming from the isocyanide functional group (-N≡C), makes it a valuable building block. However, this same reactivity is the foundation of its significant toxicological profile. This guide provides an in-depth analysis of the known and extrapolated toxicological data for 2-isocyanobutane and establishes comprehensive, field-proven protocols for its safe handling. Given the limited specific toxicological studies on 2-isocyanobutane itself, this document synthesizes data from safety data sheets and authoritative databases, and critically extrapolates information from structurally related and mechanistically similar compounds, such as other alkyl isocyanides and isocyanates, to construct a robust safety framework. The primary objective is to empower researchers, scientists, and drug development professionals to manage the risks associated with this compound through a deep understanding of its hazards and the implementation of rigorous safety controls.

Section 1: Physicochemical Properties and Identification

A foundational element of safe chemical handling is the understanding of a substance's physical and chemical identity. These properties dictate its behavior under various laboratory conditions and inform storage, handling, and emergency response procedures.

| Property | Value | Reference |

| IUPAC Name | 2-isocyanobutane | [1] |

| Synonyms | sec-butyl isocyanide, methyl propyl isonitrile | [1] |

| CAS Number | 14069-89-7 | [1] |

| Molecular Formula | C₅H₉N | [1] |

| Molecular Weight | 83.13 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Extremely unpleasant, pungent stench | [3][4][5] |

| Flash Point | -2°C (28.4°F) (for tert-butyl isocyanide) | [6] |

| Density | 0.795 g/mL at 25 °C (for n-butyl isocyanide) | [7] |

Section 2: Toxicological Profile: The Rationale for Precaution

The hazards associated with 2-isocyanobutane are severe. The isocyanide moiety is metabolically related to cyanide and can interfere with fundamental cellular processes.[2] Furthermore, like isocyanates, isocyanides are potent sensitizers.[3][8] Understanding these mechanisms is critical to appreciating the causality behind the stringent handling protocols that follow.

Acute Toxicity

Exposure to 2-isocyanobutane can lead to immediate, life-threatening health effects. The primary routes of concern are inhalation, ingestion, and dermal contact.

-

Inhalation: Classified as Fatal if inhaled .[4][9][10] The volatility of 2-isocyanobutane, combined with its high toxicity, makes inhalation the most significant risk for acute exposure in a laboratory setting. Vapors can be rapidly absorbed into the bloodstream, leading to systemic toxicity. High concentrations can cause severe respiratory irritation, pulmonary edema, and death.[11]

-

Oral: Classified as Toxic if swallowed .[9] Ingestion can lead to rapid absorption from the gastrointestinal tract, resulting in systemic poisoning.

-

Dermal: May be toxic by skin absorption and causes severe skin burns.[3][9][10] The compound's reactivity can lead to immediate local tissue damage and it can be absorbed through the skin, contributing to systemic toxicity.

Local Effects: Corrosion

Direct contact with liquid 2-isocyanobutane will cause immediate and severe damage to tissues.

-

Skin Corrosion: Classified as Causes severe skin burns and eye damage .[9][10] The chemical's reactivity leads to the rapid destruction of skin tissue upon contact.

-

Eye Damage: Contact with the eyes will cause serious, potentially irreversible damage.[9]

Immunological Effects: Sensitization

One of the most insidious dangers of isocyanides and isocyanates is their ability to act as sensitizers.

-

Respiratory Sensitization: Classified as May cause allergy or asthma symptoms or breathing difficulties if inhaled .[8][9][10] The initial exposure may not cause a severe reaction but can sensitize an individual's immune system. Subsequent exposures, even to minute concentrations that are well below any established occupational exposure limit, can trigger a severe, potentially fatal asthmatic response.[8] Symptoms include coughing, wheezing, shortness of breath, and chest tightness.[8]

-

Skin Sensitization: Classified as May cause an allergic skin reaction .[8][9][10] Similar to respiratory sensitization, initial skin contact can prime the immune system, leading to allergic contact dermatitis upon subsequent exposures.

Chronic Exposure and Data Gaps

There is a notable lack of specific long-term toxicological data for 2-isocyanobutane regarding its carcinogenic, mutagenic, or reproductive effects. A safety data sheet for the related compound n-butyl isocyanate explicitly states that it has not been tested for these endpoints.[12] However, repeated inhalation exposure to related compounds is known to cause chronic lung damage, such as bronchitis.[12] In the absence of data, a precautionary approach dictates that exposure must be minimized to prevent potential long-term health consequences.

Summary of Toxicological Hazards

| Hazard Classification | GHS Statement |

| Flammable Liquid | Highly flammable liquid and vapor[9][10] |

| Acute Toxicity (Inhalation) | Fatal if inhaled[4][9][10] |

| Acute Toxicity (Oral) | Toxic if swallowed[9] |

| Skin Corrosion | Causes severe skin burns[9][10] |

| Eye Damage | Causes serious eye damage[9][10] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled[8][9][10] |

| Skin Sensitization | May cause an allergic skin reaction[8][9][10] |

Section 3: Proactive Safety: Risk Assessment and the Hierarchy of Controls

Handling a chemical as hazardous as 2-isocyanobutane mandates a formal risk assessment before any work begins. The most effective risk mitigation strategy follows the established Hierarchy of Controls, which prioritizes the most reliable and effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

1. Elimination/Substitution: The most robust control is to avoid using the chemical altogether. Before proceeding, researchers must ask: Is 2-isocyanobutane essential for this synthesis, or could a less hazardous alternative achieve the same result?

-

2. Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 2-isocyanobutane, their use is mandatory and non-negotiable . The primary engineering control is a properly functioning and certified chemical fume hood.[4] All manipulations of the chemical must occur within the hood. Ventilation systems should be explosion-proof.[13]

-

3. Administrative Controls: These are procedural controls that modify how work is done. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards and handling techniques, clear labeling of containers and work areas, and restricting access to authorized personnel only.

-

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with, not in place of, superior controls. It protects the user from exposure when engineering and administrative controls may fail or during an emergency.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to validated protocols is essential for mitigating the risks of 2-isocyanobutane. The following procedures represent the minimum standard for its use.

Experimental Workflow Logic

Caption: A logical workflow for handling 2-isocyanobutane from preparation to cleanup.

Protocol 1: Required Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following is the minimum required ensemble for handling 2-isocyanobutane.

-

Respiratory Protection: An air-purifying respirator with an organic vapor cartridge is required if there is any potential for exposure outside of a fume hood. For spill cleanup or emergency response, a self-contained breathing apparatus (SCBA) is necessary. A full-face respirator also provides eye protection.[14][15]

-

Hand Protection: Double-gloving is required. Use chemical-resistant gloves, such as butyl rubber or nitrile, as the outer glove, with a standard nitrile glove underneath.[15][16] Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.

-

Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[13][16] In addition, a full-face shield must be worn over the goggles to protect against splashes.[14]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For operations with a higher risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[14][16] Closed-toe shoes are required.

Protocol 2: Chemical Storage and Transport

-

Storage: Store 2-isocyanobutane in a tightly closed, properly labeled container.[9][13] The storage location must be a refrigerated, dedicated flammable materials cabinet or refrigerator.[4][13] The area must be well-ventilated, secure, and away from heat, sparks, or open flames.[9] Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[13]

-

Transport: When moving the chemical from storage to the fume hood, the primary container must be placed in a sealed, chemically resistant, and shatterproof secondary container.

Protocol 3: Aliquoting and Reaction Setup

-

Verify Engineering Controls: Before bringing the chemical into the hood, verify that the chemical fume hood is operational and the annual certification is current. Ensure the sash is at the lowest practical working height.

-

Prepare Work Area: Clear the fume hood of all unnecessary equipment and materials. Place absorbent, disposable bench paper on the floor of the hood.

-

Grounding: For transfers between metal containers, ensure all equipment is properly grounded and bonded to prevent static discharge.[4][6][13]

-

Dispensing: Perform all weighing and dispensing operations inside the fume hood. Use non-sparking tools for opening containers.[4][6]

-

Reaction Setup: All reactions involving 2-isocyanobutane must be conducted within the fume hood. The apparatus should be assembled in a way that minimizes the risk of splashes or aerosol generation.

Section 5: Emergency Procedures

Preparedness is paramount. All personnel working with 2-isocyanobutane must be familiar with these emergency protocols.

Spill Response

-

Small Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE (including respirator), contain the spill using an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spill (or any spill outside a fume hood):

-

EVACUATE the laboratory immediately.

-

Alert others to evacuate and activate the nearest fire alarm.

-

Call your institution's emergency response team from a safe location.

-

Provide them with the chemical name and a copy of the Safety Data Sheet (SDS). Do not re-enter the area.

-

First Aid Measures

Immediate and decisive action is required for any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately.[12][17] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding direct mouth-to-mouth contact.[12][17] Call for immediate medical attention.[4][12] |

| Skin Contact | Immediately remove all contaminated clothing while under an emergency shower.[4][12] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | DO NOT INDUCE VOMITING. If the person is conscious and able to swallow, rinse their mouth with water. Seek immediate medical attention.[4] |

Note for Medical Professionals: Due to the isocyanide structure, consider the potential for cyanide-like poisoning. Treatment with amyl nitrite may be considered by trained medical first responders.[12][18]

Section 6: Waste Disposal

All materials contaminated with 2-isocyanobutane, including empty containers, absorbent materials, and disposable PPE, are considered hazardous waste.[4]

-

Collection: Collect all waste in a dedicated, sealed, and properly labeled hazardous waste container. Empty containers retain product residue and can be dangerous.[4][6]

-

Quenching: Do not attempt to neutralize or "quench" residual 2-isocyanobutane unless you are following a previously validated and approved institutional procedure.

-

Disposal: Dispose of waste through your institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations.[12]

Conclusion

2-Isocyanobutane is a chemical that commands respect. Its profile as a highly flammable, acutely toxic, corrosive, and sensitizing agent necessitates a comprehensive and proactive approach to safety. The foundation of its safe use lies not merely in wearing protective equipment, but in a holistic strategy that prioritizes the elimination or substitution of the hazard, the mandatory use of engineering controls, and the strict adherence to well-defined administrative protocols. By understanding the fundamental reasons behind these precautions, researchers can effectively manage the risks and utilize this reactive compound to advance their scientific objectives without compromising their health and safety.

References

- Material Safety Data Sheet I - Regulations.gov. (n.d.).

- Material Safety Data Sheet - tert-Butyl isocyanide, 97%. (n.d.). Cole-Parmer.

- SAFETY DATA SHEET - tert-Butyl isocyanide. (2025, December 19). Fisher Scientific.

- What PPE is required when working with isocyanates? (n.d.). Sysco Environmental.

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.

- 5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries.

- Isobutane - Hazardous Substance Fact Sheet. (2008, March). New Jersey Department of Health.

- n-BUTYL ISOCYANATE HAZARD SUMMARY. (2004, March). New Jersey Department of Health and Senior Services.

- SAFETY DATA SHEET - 2-Methylpropyl isocyanide. (2026, January 16). Thermo Fisher Scientific.

- Butyl isocyanate. (2026, January 24). PubChem, National Institutes of Health.

- SAFETY DATA SHEET - tert-BUTYL ISOCYANATE. (2024, September 30). Sigma-Aldrich.

- 2-Isocyanobutane. (n.d.). PubChem, National Institutes of Health.

- Tert-Butyl isocyanide. (n.d.). PubChem, National Institutes of Health.

- 2-Isocyanatobutane. (n.d.). PubChem, National Institutes of Health.

- Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. (n.d.). Composites One.

- tert-BUTYL ISOCYANATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

- Ferguson, J. S., et al. (1987). Acute toxicity of methyl isocyanate: a preliminary study of the dose response for eye and other effects. British Journal of Industrial Medicine, 44(6), 405–409.

- tert-Butyl isocyanide. (n.d.). In Wikipedia.

- Butyl isocyanide 97%. (n.d.). Sigma-Aldrich.

Sources

- 1. 2-Isocyanobutane | C5H9N | CID 2769490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 异腈基正丁烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Isocyanatobutane | C5H9NO | CID 550850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acute toxicity of methyl isocyanate: a preliminary study of the dose response for eye and other effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. lakeland.com [lakeland.com]

- 15. compositesone.com [compositesone.com]

- 16. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. nj.gov [nj.gov]

Methodological & Application

Application Note: 2-Isocyanobutane in Ugi Four-Component Reaction Protocols

Part 1: Executive Summary & Chemical Logic

The Strategic Role of 2-Isocyanobutane

In the landscape of Isocyanide-based Multicomponent Reactions (IMCRs), 2-isocyanobutane (sec-butyl isocyanide) occupies a specific niche distinct from the ubiquitous tert-butyl isocyanide. While tert-butyl isocyanide is often employed as a "convertible" isocyanide (where the amide can be later cleaved), 2-isocyanobutane is primarily utilized to install a permanent, lipophilic, and chiral secondary amide moiety into the peptidomimetic backbone.

Why choose 2-isocyanobutane?

-

Lipophilicity Tuning: The sec-butyl group increases the logP of the final scaffold, enhancing membrane permeability for drug candidates.

-

Steric Balance: It offers a middle ground between the unhindered

-butyl and the sterically locked tert-butyl groups, allowing for efficient reaction kinetics while providing enough bulk to restrict conformational freedom in the final peptidomimetic. -

Stereochemical Diversity: As a chiral isocyanide, it introduces an additional stereocenter. While often used as a racemate in library generation, enantiopure 2-isocyanobutane can be used to probe diastereoselective interactions within the binding pocket of a target protein.

Part 2: Critical Reagent Profiling

Before initiating the protocol, the operator must verify the integrity of the isocyanide component. Alkyl isocyanides are prone to oxidation and polymerization if mishandled.

| Property | Specification | Operational Note |

| Chemical Name | 2-Isocyanobutane (sec-Butyl isocyanide) | Do not confuse with tert-butyl isocyanide. |

| Molecular Weight | 83.13 g/mol | -- |

| Boiling Point | ~110 °C | Volatile. Handle in a well-ventilated fume hood. |

| Density | 0.795 g/mL | Essential for volumetric dosing in automated synthesis. |

| Odor Profile | Extremely Noxious | Distinct "organic rot" smell. Detectable at ppb levels. |

| Stability | Moderate | Store at 2–8°C. Degrades slowly to formamide in moist air. |

Safety Critical: All waste streams containing 2-isocyanobutane must be treated with an oxidative quench (Bleach or acidic KMnO

Part 3: Mechanistic Pathway (Graphviz)

The Ugi reaction is an equilibrium-driven process terminating in an irreversible Mumm rearrangement. Understanding this flow is critical for troubleshooting low yields.

Figure 1: The mechanistic flow of the Ugi 4-CR. The Mumm rearrangement is the thermodynamic sink that drives the reaction to completion.

Part 4: Optimized Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis. It uses 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH) as the solvent.[1] TFE is recommended for difficult substrates due to its ability to stabilize the iminium/nitrilium intermediates via hydrogen bonding.

Materials

-

Amine: 1.0 mmol (Primary amines work best; secondary amines require high-concentration conditions).

-

Aldehyde: 1.0 mmol.[2]

-

Carboxylic Acid: 1.0 mmol.[2]

-

2-Isocyanobutane: 1.0 mmol (83 mg / ~105 µL).

-

Solvent: Methanol (anhydrous) or TFE.[1]

-

Scavenger Resin: Polystyrene-supported isocyanate (optional, for amine cleanup).

Step-by-Step Methodology

-

Imine Pre-formation (Critical for Sterics):

-

In a 5 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and Aldehyde (1.0 equiv) in 1.0 mL of Methanol (1.0 M concentration).

-

Note: High concentration drives the equilibrium toward the imine.

-

Stir at room temperature for 30–60 minutes. Add 3Å molecular sieves if the amine is sterically hindered or electron-deficient (e.g., anilines).

-

-

Acid Addition:

-

Add the Carboxylic Acid (1.0 equiv) to the reaction mixture.

-

Stir for 5 minutes to allow protonation of the imine (generating the iminium species).

-

-

Isocyanide Addition:

-

Add 2-Isocyanobutane (1.0 equiv) via a gas-tight syringe.

-

Caution: Dispense in a fume hood. Wipe the syringe needle with a bleach-soaked tissue immediately after use.

-

-

Reaction Incubation:

-

Seal the vial tightly.

-

Stir at room temperature (20–25 °C) for 12–24 hours.

-

Monitoring: Check via LC-MS or TLC.[3] The disappearance of the isocyanide spot (non-polar) and the appearance of the bis-amide product indicate completion.

-

-

Workup & Purification:

-

Evaporation: Remove the solvent under reduced pressure (Genevac or Rotavap).

-

Liquid-Liquid Extraction: Dissolve residue in EtOAc (10 mL). Wash with 1M HCl (to remove unreacted amine), saturated NaHCO

(to remove unreacted acid), and Brine. -

Chromatography: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Part 5: Troubleshooting & Optimization (Self-Validating System)

Use this logic tree to validate your results.

| Observation | Root Cause | Corrective Action |

| Passerini Product Observed | Imine formation failed; Isocyanide reacted directly with Aldehyde + Acid. | Pre-form imine for 2 hours with MgSO |

| Low Yield (<30%) | Reversibility of intermediate steps. | Increase concentration to 2.0 M. Switch solvent to TFE (Trifluoroethanol). |

| Unreacted Amine | Steric hindrance of the amine. | Use microwave irradiation (60–100 °C for 10–30 min). |

| Product is a mixture of diastereomers | 2-Isocyanobutane is racemic; new chiral center formed. | This is expected. Separate via chiral HPLC or use enantiopure starting materials to assess diastereoselectivity. |

Part 6: References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Gippert, T., & Holenz, J. (2018). Critical Assessment of Isocyanide-Based Multicomponent Reactions for Drug Discovery. Journal of Medicinal Chemistry, 61(1), 1–25. Link

-

PubChem. (2023). 2-Isocyanobutane Compound Summary. National Center for Biotechnology Information. Link

-

Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

Sources

Application Note: 2-Isocyanobutane as a Ligand and C1 Synthon in Organometallic Catalysis

Executive Summary

2-Isocyanobutane (

This guide focuses on the application of

Technical Background: The "Reactive Ligand" Paradigm

Electronic and Steric Profile

Isocyanides are isoelectronic with carbon monoxide (

-

-Donation:

-

-Backbonding: It is a weaker

-

Steric Distality: The linear

bond angle (

Mechanism of Action: Migratory Insertion

The core utility of

Figure 1: General catalytic cycle for Pd-catalyzed imidoylation. The insertion of tBuNC converts the aryl-palladium species into an imidoyl-palladium intermediate, which acts as an electrophile toward incoming nucleophiles.

Core Application: Synthesis of Amidines via Imidoylative Coupling

Amidines are critical motifs in medicinal chemistry (e.g., Dabigatran). Traditional synthesis requires harsh Lewis acids or unstable imidoyl chlorides. The Pd-catalyzed insertion of

Protocol: Pd-Catalyzed Three-Component Coupling

Reaction: Aryl Halide +

Materials

-

Catalyst Precursor:

or -

Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (5 mol%)

-

Substrate: Aryl Iodide or Bromide (1.0 equiv)

-

Reagent: 2-Isocyanobutane (

BuNC) (1.5 equiv) -

Nucleophile: Primary or Secondary Amine (1.2 - 5.0 equiv)

-

Base:

or -

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Procedure

-

Catalyst Pre-formation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

(8.9 mg, 0.05 mmol) and DPPF (27.7 mg, 0.05 mmol). Add 2 mL of anhydrous toluene and stir at RT for 15 mins to form the active Pd-diphosphine complex. -

Substrate Addition: Add the Aryl Iodide (1.0 mmol), Base (

, 2.0 mmol), and the Amine (1.2 mmol). -

Isocyanide Addition: Add 2-isocyanobutane (170 µL, 1.5 mmol) via syringe.

-

Expert Insight: Add

BuNC last before heating. High concentrations of isocyanide can displace phosphine ligands and deactivate the catalyst if the oxidative addition hasn't initiated.

-

-

Reaction: Seal the tube and heat to 100–105 °C for 12–24 hours.

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc). Note that amidines are basic; adding 1%

to the eluent prevents streaking.

Optimization & Troubleshooting (Self-Validating System)

| Parameter | Observation | Corrective Action |

| Low Conversion | Substrate remains unreacted. | Check Ligand: Monodentate phosphines ( |

| Double Insertion | Formation of | Stoichiometry Control: Reduce |

| De-tert-butylation | Loss of | Temperature: Avoid temperatures >120°C. The |

Advanced Protocol: Carbonylative Sonogashira Surrogate

This protocol synthesizes alkynones without using toxic Carbon Monoxide gas.[1][2] The reaction proceeds via an imidoyl-alkyne intermediate which is hydrolyzed on silica gel.

Reaction: Aryl Bromide + Alkyne +

Workflow Logic

Figure 2: Workflow for the synthesis of alkynones using tBuNC as a CO surrogate.

Procedure Highlights

-

Solvent System: Use DMSO or DMF. The high polarity facilitates the oxidative addition of Aryl Bromides (less reactive than iodides).

-

Hydrolysis: The initial product is the

-tert-butyl imine. Unlike many imines, these are robust. Hydrolysis to the ketone is achieved simply by passing the crude reaction mixture through a silica gel column loaded with solvent containing 1-2% water/acid.

Safety & Handling Guidelines

While 2-isocyanobutane is less volatile and noxious than smaller isocyanides (e.g., methyl isocyanide), it presents specific hazards.

-

Odor Control: The "rotten wood" or "organic solvent" odor is distinct and pervasive.

-

Protocol: All transfers must occur in a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute bleach solution (sodium hypochlorite) or acidic ethanol inside the hood before removal for washing. This oxidizes/hydrolyzes residual isocyanide to the odorless isocyanate or amine/formate.

-

-

Toxicity: Isocyanides are toxic if inhaled or absorbed. Double-gloving (Nitrile) is mandatory.

References

-

Pd-Catalyzed Carbonylative Sonogashira Coupling: Tang, T., et al. "Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion."[1] J. Org.[1] Chem.2013 , 78, 3170–3175.[1] Link

-

Formylation of Aryl Halides: Jiang, X., et al. "Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide."[2] Org.[1][2][3][4] Lett.2014 , 16, 3492–3495.[2] Link

-

Amidine Synthesis & Mechanism: Kocsis, L., et al. "Palladium-Catalyzed Synthesis of Amidines via tert-Butyl Isocyanide Insertion." ACS Omega2018 , 3, 16118–16126. Link[4]

- Isocyanide Ligand Properties: Boyarskiy, V. P., et al. "Recent Advances in Palladium-Catalyzed Isocyanide Insertions." Chem. Rev.2020, 120, 1269–1319. (Cited for general ligand properties and review of field).

Sources

- 1. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]

- 2. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Formylation of sec-Butylamine

Authored by: A Senior Application Scientist

Introduction

The N-formylation of amines is a fundamental transformation in organic synthesis, yielding formamides that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Formamides serve as versatile protecting groups for amines, precursors to isocyanides, and are integral structural motifs in numerous biologically active molecules.[3] The formylation of sec-butylamine, a chiral secondary amine, presents a common yet important reaction for which robust and high-yielding protocols are essential.

This guide provides detailed, field-proven protocols for the N-formylation of sec-butylamine to yield N-sec-butylformamide. We will delve into two primary, highly effective methods: the use of acetic formic anhydride (AFA) and the classical approach utilizing formic acid with azeotropic water removal. The causality behind experimental choices, mechanistic insights, and practical considerations for ensuring reaction success and product purity will be thoroughly discussed.

Method 1: High-Efficiency Formylation using Acetic Formic Anhydride (AFA)

This method is renowned for its rapid reaction times, mild conditions, and consistently high yields, often approaching quantitative conversion.[3] Acetic formic anhydride is a potent formylating agent, typically generated in situ from formic acid and acetic anhydride.[1][4]

Mechanistic Rationale

The N-formylation with AFA proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of sec-butylamine acts as a nucleophile, attacking the more electrophilic and less sterically hindered formyl carbonyl carbon of the mixed anhydride. This attack forms a transient tetrahedral intermediate, which subsequently collapses, eliminating acetate as a leaving group to yield the protonated formamide. A final deprotonation step affords the neutral N-sec-butylformamide and acetic acid as a byproduct.[3]

Caption: Mechanism of N-formylation with acetic formic anhydride.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| sec-Butylamine | 73.14 | 0.72 | >99% |

| Acetic Anhydride | 102.09 | 1.08 | >98% |

| Formic Acid | 46.03 | 1.22 | >95% |

| Anhydrous THF | - | 0.889 | - |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

| Saturated NaHCO₃ | - | - | Aqueous |

| Brine | - | - | Aqueous |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

Preparation of Acetic Formic Anhydride (AFA) Solution:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add acetic anhydride (10.8 mL, 1.2 equiv.).

-

Cool the flask to -20 °C using a dry ice/acetonitrile bath.

-

Slowly add formic acid (4.4 mL, 1.2 equiv.) dropwise to the stirred acetic anhydride.

-

Stir the mixture at -20 °C for 20 minutes to ensure the complete formation of AFA. The resulting solution should be clear.

-

-

N-Formylation Reaction:

-

In a separate flame-dried 250 mL round-bottom flask, dissolve sec-butylamine (10 mL, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the amine solution to -20 °C.

-

Slowly add the pre-formed AFA solution to the stirred amine solution via a cannula or syringe over 10-15 minutes, maintaining the temperature at -20 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes after the addition is finished.[1]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

-

Wash the organic layer sequentially with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-sec-butylformamide.

-

The product is often of high purity at this stage. If further purification is required, it can be distilled under reduced pressure.

-

Safety and Handling Precautions

-

Acetic anhydride and formic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction to form AFA is exothermic; therefore, slow addition and cooling are crucial.

-

sec-Butylamine is a flammable and corrosive liquid.[5]

-

Work under an inert atmosphere to prevent moisture from decomposing the AFA.[6]

Method 2: Formylation with Formic Acid and Azeotropic Water Removal

This classical method involves the direct condensation of sec-butylamine with formic acid, with the continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[1] This procedure is practical, uses inexpensive reagents, and avoids the need for a highly reactive anhydride.[6]

Mechanistic Rationale

The reaction mechanism involves a nucleophilic attack of the amine on the carbonyl carbon of formic acid.[7] This forms a tetrahedral intermediate which can then eliminate a molecule of water to form the desired formamide. The use of a Dean-Stark trap is critical as it removes water from the reaction mixture, shifting the equilibrium towards the product side according to Le Chatelier's principle.

Caption: General experimental workflow for formylation.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| sec-Butylamine | 73.14 | 0.72 | >99% |

| Formic Acid | 46.03 | 1.22 | >85% aq. |

| Toluene | 92.14 | 0.87 | Anhydrous |

| Saturated NaHCO₃ | - | - | Aqueous |

| Brine | - | - | Aqueous |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add sec-butylamine (10 mL, 1.0 equiv.), formic acid (5.1 mL, 1.2 equiv.), and toluene (100 mL).

-

Equip the flask with a Dean-Stark trap, a condenser, and a magnetic stir bar.

-

-

Azeotropic Distillation:

-

Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Continue refluxing for 4-9 hours, or until no more water is collected in the trap.[6]

-

Monitor the reaction by TLC for the disappearance of the sec-butylamine starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any remaining formic acid.

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene.

-

The resulting crude product can be purified by vacuum distillation to afford pure N-sec-butylformamide.

-

Comparison of Methods

| Feature | Acetic Formic Anhydride (AFA) | Formic Acid with Dean-Stark |

| Reactivity | Very high, rapid reaction | Moderate, equilibrium-driven |

| Reaction Time | < 30 minutes | 4 - 9 hours |

| Temperature | Low (-20 °C to 0 °C) | High (Reflux of Toluene, ~111 °C) |

| Yields | Excellent to Quantitative (97-100%)[1] | Good to Excellent (up to 98%)[6] |

| Reagents | Acetic anhydride, formic acid | Formic acid, toluene |

| Special Equip. | Inert atmosphere setup | Dean-Stark apparatus |

| Advantages | Fast, high yield, mild conditions | Inexpensive, uses aqueous formic acid |

| Disadvantages | Moisture-sensitive reagent, requires anhydrous conditions | Long reaction time, high temperature |

Conclusion

Both the acetic formic anhydride and the formic acid/Dean-Stark methods provide reliable and effective pathways for the synthesis of N-sec-butylformamide. The choice of method often depends on the specific requirements of the researcher, including available equipment, desired reaction time, and scale. The AFA method is ideal for rapid, small-scale syntheses where high purity and yield are paramount. The Dean-Stark method, while slower, is a robust and cost-effective alternative suitable for larger-scale preparations. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and successfully perform this important chemical transformation.

References

-

Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (2022). MOLECULES. [Link]

-

Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

-

Formylation of Amines. (2011). Molecules. [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. [Link]

-

Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2022). MDPI. [Link]

-

Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. (2010). Synlett. [Link]

-

THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar. [Link]

-

Acetic Formic Anhydride. Organic Syntheses Procedure. [Link]

-

A mild and convenient procedure for the N-formylation of secondary amines using organosilicon chemistry. (1984). The Journal of Organic Chemistry. [Link]

-

Acetic formic anhydride. Wikipedia. [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

-

Mild and convenient N-formylation protocol in water-containing solvents. (2013). Tetrahedron Letters. [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

-

Formylation Reaction of Amines Using N-Formylcarbazole. (2018). Chemical and Pharmaceutical Bulletin. [Link]

-

N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. (2023). The Journal of Organic Chemistry. [Link]

-

N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. [Link]

-

Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. (2022). Journal of the American Chemical Society. [Link]

-

Formylation - Common Conditions. Organic Chemistry Data. [Link]

-

Working with Hazardous Chemicals. ResearchGate. [Link]

-

ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

-

Formylation. Wikipedia. [Link]

-

sec-Butylamine. Wikipedia. [Link]

-

N-Sec-butylformamide. PubChem. [Link]

-

N-Butylformamide. PubChem. [Link]

-

N-t-Butylformamide. PubChem. [Link]

-

butylformamide. ChemSynthesis. [Link]

Sources

Application Note: A Detailed Guide to the Synthesis of 2-Isocyanobutane via Dehydration of N-sec-butylformamide

Abstract This application note provides a comprehensive technical guide for the synthesis of 2-isocyanobutane, a valuable building block in organic chemistry, through the dehydration of N-sec-butylformamide. We delve into the underlying reaction mechanism, offer a comparative analysis of common dehydrating agents, and present two detailed, field-proven protocols using phosphorus oxychloride (POCl₃) and p-toluenesulfonyl chloride (TsCl). The document is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to perform this transformation efficiently and safely, emphasizing the causality behind experimental choices, robust safety measures, and methods for product validation.

Introduction

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a C≡N-R functional group. Their distinct electronic structure, featuring a divalent carbon atom, endows them with a rich and versatile reactivity profile. They are particularly renowned as key components in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which enable the rapid assembly of complex molecular scaffolds from simple precursors.

The most direct and widely adopted method for synthesizing isocyanides is the dehydration of the corresponding N-substituted formamides.[1][2] This transformation, while conceptually simple, involves highly reactive reagents and requires careful control of reaction conditions to achieve high yields and purity. This guide focuses on the specific conversion of N-sec-butylformamide to 2-isocyanobutane, providing a foundational understanding and practical protocols applicable to a broader range of aliphatic isocyanides.

Mechanistic Overview: The Dehydration Pathway

The dehydration of a formamide does not proceed by the direct thermal removal of water. Instead, it requires the activation of the formyl oxygen atom by an electrophilic dehydrating agent (e.g., POCl₃, TsCl). This activation converts the hydroxyl group into a better leaving group. The generally accepted mechanism proceeds via two key base-induced steps.[3]

-

Activation: The lone pair of the formamide oxygen attacks the dehydrating agent (e.g., phosphorus oxychloride), forming a highly reactive adduct.

-

Elimination: A base, typically a tertiary amine, abstracts the formyl proton. This is followed by a second deprotonation at the nitrogen atom, which facilitates the elimination of the activated oxygen species, yielding the final isocyanide product. At least two equivalents of base are necessary to drive the reaction to completion by neutralizing the acidic byproducts generated.[3]

Caption: Generalized mechanism for formamide dehydration.

Comparative Analysis of Dehydrating Agents

The choice of dehydrating agent is the most critical parameter in isocyanide synthesis. It directly impacts reaction efficiency, safety, cost, and substrate compatibility. While phosgene and its derivatives can provide high yields, their extreme toxicity limits their use to specialized applications.[1][4] The following table compares more common and practical laboratory-scale reagents.

| Dehydrating Agent | Typical Yield | Safety Profile | Relative Cost | Key Advantages & Disadvantages |

| Phosphorus Oxychloride (POCl₃) | High to Excellent | Corrosive, highly reactive with water, toxic fumes. Requires careful handling. | Low | Pro: Highly effective, robust, widely used, inexpensive.[1][5] Con: Harsh conditions, significant waste generation.[1] |

| p-Toluenesulfonyl Chloride (TsCl) | Good to High | Irritant, less hazardous than POCl₃. | Low | Pro: Greener alternative, simplified work-up, less toxic.[3] Con: May be less effective for sterically hindered formamides. |

| Burgess Reagent | High to Excellent | Moisture sensitive, relatively low toxicity. | High | Pro: Extremely mild conditions, excellent for sensitive substrates.[6][7][8] Con: High cost, not ideal for large-scale synthesis. |

| Triflic Anhydride (Tf₂O) | High | Corrosive, reacts violently with water. | High | Pro: Very powerful activating agent, rapid reactions.[9] Con: Expensive, highly reactive nature can be difficult to control. |